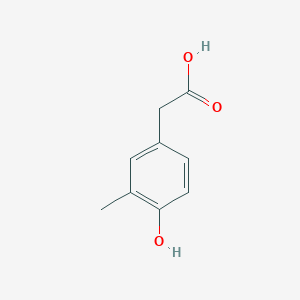

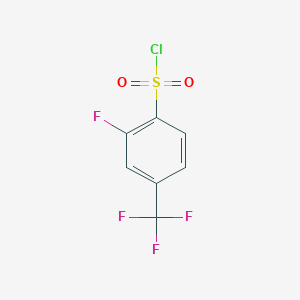

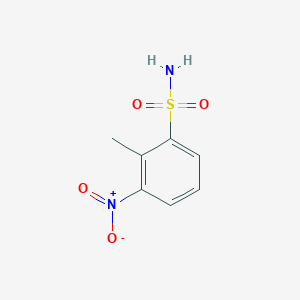

![molecular formula C21H29NO3 B1343418 Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate CAS No. 898764-04-0](/img/structure/B1343418.png)

Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities that can provide insights into the analysis of the compound . For instance, the compound in paper features a cyclohexanone core with an ethoxycarbonyl group, which is structurally related to the octanoate ester in the target compound. Paper discusses the synthesis of ethyl esters with an aryl group and a pyrazolyl moiety, which, while not identical, shares the concept of aromatic substitution on a carbon chain. Paper describes a compound with a pyrrolidine ring, which is a heterocyclic amine similar to the pyrrolinomethyl group in the target compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including Michael-Aldol condensation , oxidative dehydrogenation followed by 1,3-dipolar cycloaddition , and intramolecular cycloaddition . These methods could potentially be adapted for the synthesis of "Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate" by selecting appropriate starting materials and reaction conditions to incorporate the pyrrolinomethylphenyl group into the octanoate chain with the desired ketone functionality.

Molecular Structure Analysis

The molecular structures of the compounds in the papers show different conformations and configurations. For example, the cyclohexanone in paper adopts a chair conformation with substituents in beta-axial and equatorial positions. The compound in paper features a pyrrolidine ring in an envelope conformation. These observations suggest that the target compound may also exhibit specific conformational preferences, which could influence its reactivity and interactions.

Chemical Reactions Analysis

The compounds in the provided papers participate in various chemical reactions, including hydrogen bonding and cycloaddition . These reactions are indicative of the reactivity of functional groups such as hydroxyl, nitrile imines, and esters. The target compound, with its ester and potential ketone functionalities, may also engage in similar reactions, which could be exploited in further synthetic applications or in the modification of its structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate" are not directly provided, the properties of structurally related compounds can offer some predictions. The presence of hydrogen bonds , the influence of substituents on molecular conformation , and the potential for steric hindrance due to bulky groups can affect properties such as solubility, melting point, and reactivity. These factors would need to be considered when characterizing the target compound.

Wissenschaftliche Forschungsanwendungen

Bio-Lubricant Development

- Novel compounds, including derivatives of ethyl oleate, were synthesized from oleic acid, showcasing potential as bio-lubricant base stocks due to their desirable properties such as density, total acid number, and iodine value, which are close to or better than standard commercial lubricant values (Wahyuningsih & Kurniawan, 2020).

Advanced Material Synthesis

- Research on ortho-alkyl-substituted phenyl octasilsesquioxanes demonstrated that the position of the alkyl substituent significantly affects product yield and properties, offering insights into the synthesis of materials with tailored thermal properties and solubility (Pakjamsai & Kawakami, 2005).

Chemical Synthesis and Mechanistic Studies

- Studies involving the synthesis of various cyclic and acyclic compounds through condensation and cyclization reactions, providing valuable data on the synthesis routes and mechanistic insights for the production of compounds with potential applications in medicinal chemistry and material science (Sabitov et al., 2020); (A. Aboelnaga, M. Hagar, & S. Soliman, 2016).

Chemosensor Development

- A novel colorimetric chemosensor was synthesized for the naked eye recognition of Cu2+, Zn2+, and Co2+ ions, utilizing a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye. This research highlights the potential of such compounds in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Enzyme Inhibition and Antibiofilm Activity

- Discovery of a new class of sortase A transpeptidase inhibitors, indicating the potential of ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate derivatives in tackling Gram-positive pathogens by inhibiting biofilm formation, essential for combating antibiotic resistance (Maggio et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 8-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-2-25-21(24)14-6-4-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-10-16-22/h7-12H,2-6,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQXLXVGBLOOGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643967 |

Source

|

| Record name | Ethyl 8-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate | |

CAS RN |

898764-04-0 |

Source

|

| Record name | Ethyl 8-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

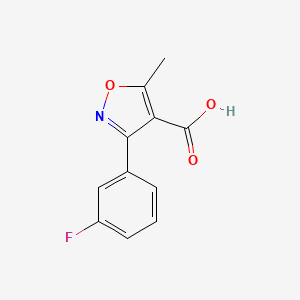

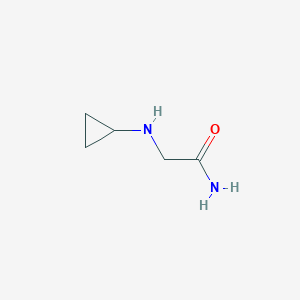

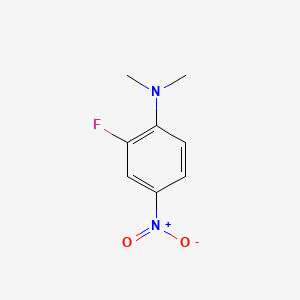

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)